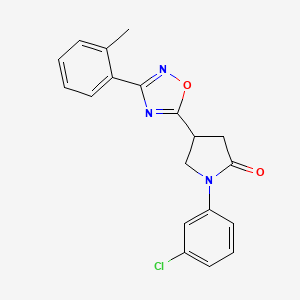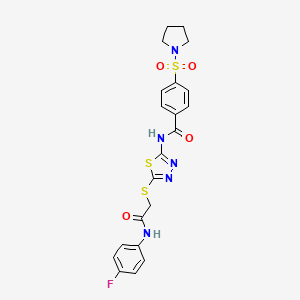
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
A notable application is observed in the realm of organic synthesis and medicinal chemistry, where derivatives of thiophene and pyridine, akin to "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide," have been explored for their reactivity and potential as bioactive molecules. For instance, the design, synthesis, and biological evaluation of compounds featuring thiophene and pyridine units have demonstrated significant antitumor activity and have entered clinical trials, showcasing the potential of such molecules in cancer therapy (Zhou et al., 2008). Moreover, derivatives of thiophene and pyridine have been used in the synthesis of new heterocyclic compounds, contributing to the development of novel therapeutic agents (Mohareb et al., 2004).
Analytical Chemistry Applications
In analytical chemistry, compounds with structures similar to "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide" have been employed for the separation and analysis of related substances. For instance, nonaqueous capillary electrophoresis methods have been developed for the separation of imatinib mesylate and its related substances, showcasing the utility of such compounds in enhancing the sensitivity and specificity of analytical techniques (Ye et al., 2012).
Materials Science
In materials science, derivatives of thiophene and pyridine, akin to the chemical , have found applications in the development of new materials with unique properties. For example, pyridyl substituted benzamides have been reported to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, making them potential candidates for application in optoelectronic devices and sensors (Srivastava et al., 2017).
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-3-1-13(2-4-15)17(24)23-10-12-5-7-22-16(9-12)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMCQCODTBPRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)

![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)

![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)




![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)